molecular formula C12H14N2 B1448933 3-Ethynyl-2-(piperidin-1-yl)pyridine CAS No. 2098037-21-7

3-Ethynyl-2-(piperidin-1-yl)pyridine

Cat. No.: B1448933
CAS No.: 2098037-21-7
M. Wt: 186.25 g/mol
InChI Key: UVANTRYEPLRDAR-UHFFFAOYSA-N
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Description

3-Ethynyl-2-(piperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Biological Activity

3-Ethynyl-2-(piperidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with an ethynyl group and a piperidine moiety. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and drug discovery. The compound has been investigated for its anticancer properties and interactions with various biological targets, including enzymes and receptors involved in cancer pathways.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2, and its CAS number is 2098037-21-7. The presence of both the ethynyl and piperidine groups enhances its reactivity, making it a candidate for further derivatization in synthetic organic chemistry.

Anticancer Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structural motifs often interact with key enzymes involved in cancer progression, such as kinases and proteases. The specific mechanisms of action for this compound are still under investigation, but initial findings point towards significant potential in anticancer applications.

Table 1: Summary of Biological Activities

Activity TypeObservations
CytotoxicityExhibits cytotoxic effects on certain cancer cell lines
Enzyme InteractionPotential interactions with kinases and proteases
Anticancer PotentialTarget for further investigation in drug development

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may bind to specific receptors or enzymes, altering their activity. Binding affinity studies using techniques such as surface plasmon resonance or isothermal titration calorimetry could provide insights into its pharmacodynamics.

Case Studies

Recent research has highlighted the importance of piperidine derivatives in drug design. For instance, a study focused on dual-action ligands targeting histamine H3 and sigma-1 receptors demonstrated that structural modifications significantly influence binding affinities and biological activities. This underscores the relevance of piperidine-containing compounds in developing novel therapeutic agents.

Case Study Example: Dual Piperidine-Based Ligands
In a study involving derivatives based on piperidine, several compounds were synthesized and evaluated for their affinity at histamine H3 receptors. The findings indicated that structural variations could lead to significant differences in receptor binding, suggesting that similar approaches could be applied to this compound to enhance its biological activity.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other structurally related compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Aminopyridine Amino group on pyridineAntimicrobial and anticancer properties
4-Ethynylpyridine Ethynyl group at position 4Potential anti-inflammatory effects
Piperidinylpyrimidine Piperidine attached to a pyrimidine ringAnticancer activity
3-(Piperidin-1-yl)phenol Piperidine linked to phenolic structureAntioxidant properties

The unique combination of ethynyl and piperidinic functionalities in this compound may confer distinct reactivity patterns and biological activities compared to these similar compounds.

Properties

IUPAC Name

3-ethynyl-2-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-11-7-6-8-13-12(11)14-9-4-3-5-10-14/h1,6-8H,3-5,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVANTRYEPLRDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=CC=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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